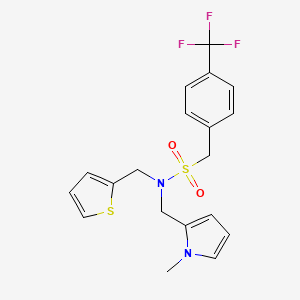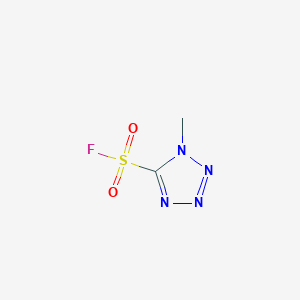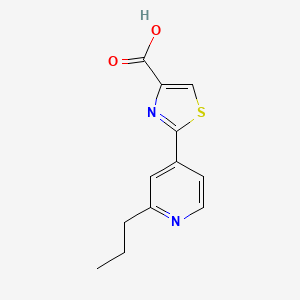![molecular formula C19H22N4O2 B2719780 N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097867-17-7](/img/structure/B2719780.png)
N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound that contains several functional groups and rings, including a phenyloxane ring, an azetidine ring, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions such as the Suzuki–Miyaura cross-coupling . The starting materials often include azetidine derivatives and other heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyloxane, azetidine, and pyridazine rings. The exact structure would need to be confirmed through spectroscopic methods such as NMR and HRMS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as the aza-Michael addition .科学的研究の応用
Synthesis and Biological Evaluation
A study by Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis and pharmacological activity of various Schiff’s bases and azetidinones, including compounds structurally similar to N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. These compounds showed potential as antidepressant and nootropic agents, with certain derivatives exhibiting significant antidepressant activity. The research highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting a pathway for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Enantioselective Functionalization in Drug Discovery
Jain, Verma, Xia, and Yu (2016) discussed the importance of saturated aza-heterocycles in drug discovery, highlighting their role in asymmetric synthesis. Their study on enantioselective α-C–H coupling of amines, including azetidines, provided insights into developing methods for functionalizing these structures. This research is significant for drug discovery, particularly for compounds like N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine, demonstrating the versatility and potential of these compounds in medicinal chemistry (Jain et al., 2016).
Antioxidant Properties
Jaishree, Ramdas, Sachin, and Ramesh (2012) conducted a study on the in vitro antioxidant properties of novel thiazole derivatives, which included compounds structurally related to N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. This research demonstrated the potential of these compounds in exhibiting potent antioxidant activity, which can be crucial in developing treatments for oxidative stress-related disorders (Jaishree et al., 2012).
Transition-Metal-Catalyzed C-N Bond Forming Reactions
Shin, Kim, and Chang (2015) explored the use of transition-metal catalysis for direct C-H amination, using organic azides as the amino source. This approach is highly relevant for synthesizing nitrogen-containing compounds like N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. The study showed that these methods could be used to efficiently construct carbon-nitrogen bonds, crucial in the synthesis of functional materials and pharmaceutical agents (Shin et al., 2015).
作用機序
特性
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(23-13-16(14-23)21-17-7-4-10-20-22-17)19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZVCGDZHWTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)
![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)
![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)

![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)




![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)
